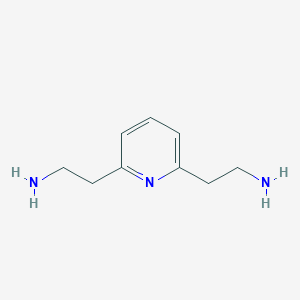
2,6-Bis(2-aminoethyl)pyridine
Cat. No. B8720719
M. Wt: 165.24 g/mol
InChI Key: UDJUVOSSLYXYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05698546
Procedure details


To a solution of 2,6-bis(cyanomethyl)pyridine (4.3 g, 27 mmol) in methanol (75 ml, saturated with ammonia) was added Raney nickel (10.0 g, excess) and the mixture hydrogenated at 45 psi and room temperature for 48 hours. The catalyst was filtered off and the solvent evaporated in vacuo to give 2,6-bis(2-aminoethyl)pyridine as a brown viscous oil (3.7 g, 83%). This was used without further purification.



Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][C:11]#[N:12])[N:5]=1)#[N:2]>CO.[Ni]>[NH2:2][CH2:1][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH2:11][NH2:12])[N:5]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CC1=NC(=CC=C1)CC#N
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCCC1=NC(=CC=C1)CCN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.7 g | |
| YIELD: PERCENTYIELD | 83% | |
| YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
